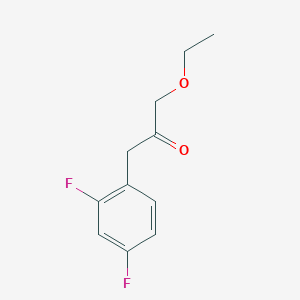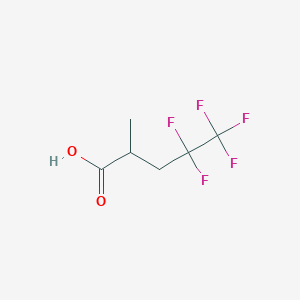
4,4,5,5,5-Pentafluoro-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to a pentanoic acid backbone, making it a highly fluorinated carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-methylpentanoic acid using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoro-2-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of fluorinated drugs.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid
- 4,4,5,5,5-Pentafluoro-1-pentanol
Comparison: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group at the second position. This structural difference can result in distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric hindrance and electronic effects, affecting its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
403615-96-3 |
|---|---|
Molekularformel |
C6H7F5O2 |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H7F5O2/c1-3(4(12)13)2-5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
UDQCSCVIYSABCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


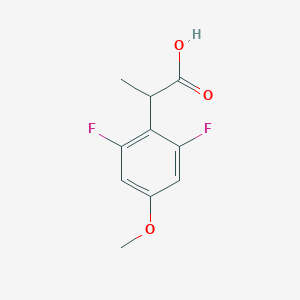

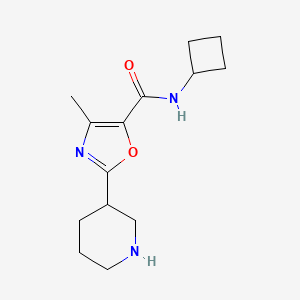
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
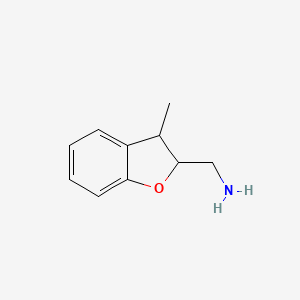

![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
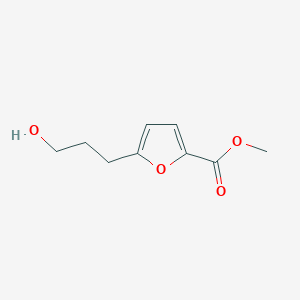

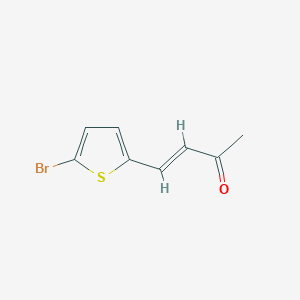
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
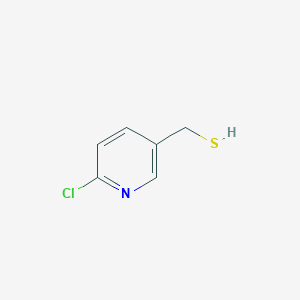
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
